2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an amino acid derivative with additional amine groups attached to a furan ring and a phenyl ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl group is a functional group with the formula -C6H5, where a hydrogen atom in a benzene molecule is replaced by something else .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring and phenyl ring structures would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino groups could participate in condensation reactions, and the carbonyl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino and carbonyl groups could make the compound soluble in polar solvents .Scientific Research Applications
Anti-allergic Properties
A novel series of compounds, including structures similar to the specified chemical, demonstrated potent anti-allergic activities. These compounds were synthesized through a process involving N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids and showed significant inhibition of serotonin, histamine, and bradykinin actions in rats, indicating a new class of antiallergic agents (Georgiev et al., 1987).
Chemical Synthesis and Molecular Interaction
The compound's framework facilitates the synthesis of novel molecular structures. For example, reactions involving 2-(trimethylsiloxy)furan have been utilized to produce various substituted 4-olides, highlighting the compound's role in synthesizing complex molecules with potential applications in material science and pharmaceuticals (Asaoka, Sugimura, & Takei, 1979). Furthermore, the transformation of similar furanone derivatives into oxazinone and pyrimidinone heterocycles has been studied, indicating its utility in creating diverse heterocyclic compounds with possible therapeutic applications (Hashem et al., 2017).
Analytical and Biochemical Applications
Mass spectrometry techniques using derivatives of amino acids and peptides related to the furan structure have been developed for identifying and determining N-terminal amino acids in peptides, showcasing the compound's utility in analytical chemistry and biochemistry research (Pritchard, Schnute, & Todd, 1975).
Material Science and Photophysics
Studies on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings have explored their solvatochromism, crystallochromism, and solid-state structures, providing insights into their interactions in various environments and their potential applications in material science and photophysics (El-Sayed et al., 2003).
properties
IUPAC Name |
4-(4-anilinoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(13-19(21(26)27)22-14-18-7-4-12-28-18)24-17-10-8-16(9-11-17)23-15-5-2-1-3-6-15/h1-12,19,22-23H,13-14H2,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFREVLYXHOVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.